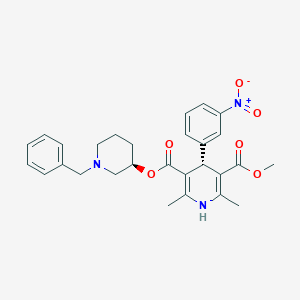

![molecular formula C11H12Cl2N2O5 B051884 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide CAS No. 138125-72-1](/img/structure/B51884.png)

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

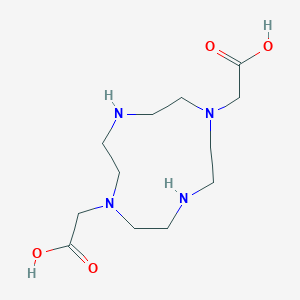

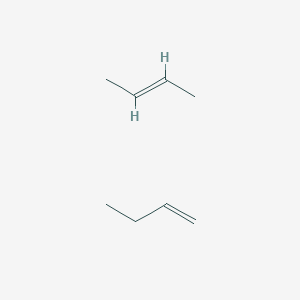

The synthesis of similar compounds often involves multi-step chemical reactions, including the reaction of specific chloro- or nitro-substituted precursors with acetamide derivatives. For example, the synthesis and characterization of related compounds have been described through reactions involving chlorophenyl and nitrophenyl components, showcasing the complexity and precision required in synthesizing such molecules (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including chloro and nitro groups, has been extensively analyzed through techniques such as FT-IR, NMR, and LCMS, providing detailed insights into their conformation and geometric parameters. Studies have shown how the presence of different substituents affects the molecule's conformation and intermolecular interactions, leading to specific structural characteristics (Gowda, Foro, & Fuess, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

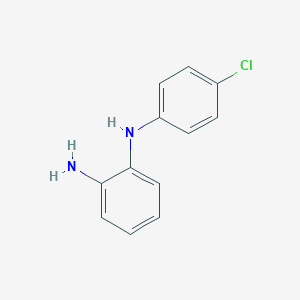

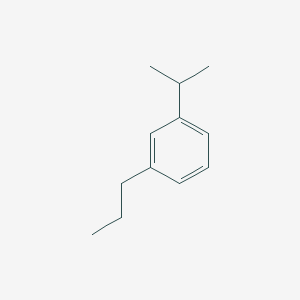

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide was synthesized and characterized spectroscopically. This compound is synthesized via the reaction of specific carbothioamide with N-(4-nitrophenyl)maleimide, with cyclization evidenced by FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

2,2-Dichloro-N-(3-nitrophenyl)acetamide 's structure has been studied, showing the anti conformation of the N—H bond relative to the meta-nitro group and revealing intermolecular hydrogen bonding patterns (Gowda, Foro, & Fuess, 2008).

Chemical Applications

AB-type monomers for polybenzimidazoles were synthesized using N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, leading to new materials for industrial applications (Begunov & Valyaeva, 2015).

Optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones were synthesized from various acetamide derivatives, showcasing their use in developing chiral compounds with potential pharmaceutical applications (Katritzky, He, & Wang, 2002).

Anticancer, Anti-Inflammatory, and Analgesic Activities were identified in synthesized 2-(Substituted phenoxy) Acetamide Derivatives, suggesting medicinal applications for these compounds (Rani, Pal, Hegde, & Hashim, 2014).

Thiazolidinone and acetidinone derivatives were synthesized and displayed antimicrobial activity against different micro-organisms, indicating their use in antimicrobial treatments (Mistry, Desai, & Intwala, 2009).

Propiedades

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

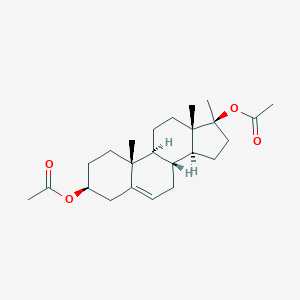

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)